REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[OH:11][C:12]1[CH:13]=[C:14]([CH:20]=[CH:21][CH:22]=1)[C:15]([O:17][CH2:18][CH3:19])=[O:16].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[CH2:18]([O:17][C:15]([C:14]1[CH:13]=[C:12]([CH:22]=[CH:21][CH:20]=1)[O:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1)=[O:16])[CH3:19] |f:2.3.4|
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Name
|
|
Quantity
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16 mL
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Type
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reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated at the reflux temp
|
Type
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TEMPERATURE
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Details
|
overnight, cooled to room temp.
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with EtOAc (3×150 mL)
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Type
|
WASH
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Details
|
The combined organic phases were sequentially washed with water (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated NaCl solution (2×100 mL), dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (10% EtOAc/90% hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |